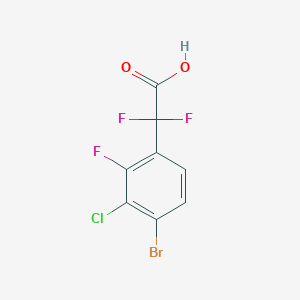

2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid

Description

2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid is a halogenated arylacetic acid derivative characterized by a highly substituted phenyl ring (4-bromo, 3-chloro, 2-fluoro substituents) and a difluoroacetic acid moiety. This structure positions it within a class of compounds often explored for pharmaceutical applications due to their metabolic stability and ability to modulate biological targets.

Properties

Molecular Formula |

C8H3BrClF3O2 |

|---|---|

Molecular Weight |

303.46 g/mol |

IUPAC Name |

2-(4-bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid |

InChI |

InChI=1S/C8H3BrClF3O2/c9-4-2-1-3(6(11)5(4)10)8(12,13)7(14)15/h1-2H,(H,14,15) |

InChI Key |

DQPLECNRTGHXQB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1C(C(=O)O)(F)F)F)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid typically involves multiple steps. One common method starts with the halogenation of a phenyl ring, followed by the introduction of fluorine atoms. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The halogen atoms on the phenyl ring can influence the compound’s binding affinity and specificity, affecting various biochemical pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Key Observations :

- Halogen Diversity : The number and position of halogens (Br, Cl, F) significantly influence molecular weight and polarity. For instance, trifluoromethoxy groups (as in ) enhance lipophilicity and metabolic resistance compared to simpler halogenation patterns.

- Backbone Modifications: Amino or phenoxy linkages (e.g., ) introduce hydrogen-bonding sites, affecting solubility and target binding.

Physical-Chemical Properties

- Solubility : Compounds with trifluoromethoxy or bulky substituents (e.g., ) exhibit lower aqueous solubility but enhanced membrane permeability.

- Melting Points : Higher melting points (e.g., 87–90°C for ) correlate with increased crystallinity due to halogen-rich aromatic systems.

Comparative Data Table

Biological Activity

2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid (CAS No. 121219-03-2) is a fluorinated organic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a difluoroacetic acid moiety attached to a bromo-chloro-fluorophenyl group, which contributes to its unique biological properties. Its molecular formula is , and it has a molecular weight of approximately 285.48 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of fluorinated compounds, including derivatives similar to 2-(4-Bromo-3-chloro-2-fluorophenyl)-2,2-difluoroacetic acid.

Case Study: Antibacterial Efficacy

In a comparative study of various fluorinated compounds against Staphylococcus aureus, it was found that compounds with similar structural features exhibited significant antimicrobial activity. For instance:

| Compound | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µM) |

|---|---|---|

| MA-1156 | 15 | 16 |

| MA-1115 | 16 | 32 |

| MA-1116 | 16 | 64 |

The data indicates that the presence of fluorine in the phenyl ring enhances antibacterial activity, likely due to increased lipophilicity and interaction with bacterial membranes .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies on human cell lines have shown that certain fluorinated derivatives can exhibit selective cytotoxic effects against cancer cells while sparing normal cells.

Example Findings

In one study, the cytotoxicity of related compounds was measured using the MTT assay, revealing:

| Compound | IC50 (µM) |

|---|---|

| MA-1156 | 10 |

| MA-1115 | 25 |

| MA-1116 | 30 |

These results suggest that modifications in the halogen substituents can significantly impact the cytotoxic profile of these compounds .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for designing more effective derivatives. The introduction of different halogens and their positions on the aromatic ring have been shown to influence both antimicrobial and cytotoxic activities.

Key Observations

- Fluorine Substitution : The presence of fluorine atoms generally enhances biological activity due to increased electronegativity and lipophilicity.

- Bromo and Chloro Groups : The combination of bromo and chloro substituents at specific positions can lead to synergistic effects that enhance antimicrobial properties.

Q & A

Q. Basic

X-ray Crystallography : Provides definitive proof of substituent positions and molecular geometry. Refinement using SHELX software (e.g., SHELXL) is standard for small-molecule structures .

NMR Spectroscopy :

- ¹⁹F NMR : Distinguishes between ortho, meta, and para fluorine substituents via chemical shift differences (e.g., δ -110 to -120 ppm for aromatic fluorines) .

- ¹H-¹³C HMBC : Correlates protons with carbons to confirm halogen placement on the aromatic ring .

Mass Spectrometry (HRMS) : Validates molecular weight and halogen isotopic patterns (e.g., ⁷⁹Br/⁸¹Br doublet) .

Advanced : Gas electron diffraction (GED) studies, combined with computational models (DFT), resolve conformational ambiguities in the difluoroacetic acid moiety .

How do the electron-withdrawing halogens influence the compound’s reactivity in cross-coupling reactions?

Advanced

The bromine and chlorine substituents activate the aromatic ring toward Suzuki-Miyaura coupling by polarizing the C–Br/Cl bonds, while the fluorine atoms stabilize transition states via inductive effects. Key considerations:

- Ortho Effect : The 2-fluoro group sterically hinders palladium catalyst coordination, requiring bulky ligands (e.g., SPhos) to improve efficiency .

- Reactivity Hierarchy : Bromine (most reactive) > Chlorine > Fluorine in oxidative addition steps. Kinetic studies show C–Br bonds react 10× faster than C–Cl under identical conditions .

- Solvent Optimization : Mixtures of toluene/water (3:1) enhance solubility of halogenated intermediates .

What pharmacological assays are suitable for evaluating the compound’s biological activity, given its halogenated structure?

Q. Basic

Enzyme Inhibition Assays : Target enzymes (e.g., cyclooxygenase-2) are incubated with the compound at varying concentrations (1–100 µM) to measure IC₅₀ values. Fluorine’s electronegativity enhances binding affinity to hydrophobic enzyme pockets .

Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess apoptosis induction. Halogens increase membrane permeability, but cytotoxicity must be compared to non-halogenated analogs to isolate electronic effects .

Advanced : Molecular Dynamics Simulations (AMBER/CHARMM) model halogen bonding with protein residues, guiding rational drug design .

How should researchers address contradictions in reported synthetic yields for similar halogenated acetic acid derivatives?

Advanced

Discrepancies often arise from:

Byproduct Formation : Competing halogenation at adjacent positions (e.g., 3-chloro vs. 4-bromo) can reduce yields. LC-MS monitoring identifies intermediates, enabling stepwise optimization .

Catalyst Deactivation : Residual moisture in solvents poisons palladium catalysts in coupling steps. Pre-treatment with molecular sieves (3Å) improves consistency .

Statistical Analysis : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst loading) and identify dominant factors via ANOVA .

What computational methods are recommended for predicting the compound’s acid dissociation constant (pKa)?

Q. Advanced

DFT Calculations : B3LYP/6-311+G(d,p) basis sets model deprotonation energies. The difluoroacetic group lowers pKa to ~1.5–2.0 compared to non-fluorinated analogs .

MD Simulations : Solvent effects (e.g., water vs. DMSO) are incorporated using explicit solvation models (TIP3P) to refine pKa predictions .

Validation : Compare computed results with experimental potentiometric titrations in buffered aqueous solutions .

How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Q. Advanced

Twinning Analysis : SHELXD identifies pseudo-symmetry in crystals caused by fluorine’s small atomic radius, which complicates space group assignment .

Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–F···H contacts) that stabilize specific conformations .

Multipole Refinement (SHELXL) : Models electron density distortions around halogens to confirm substituent positions .

What strategies mitigate decomposition during prolonged storage of halogenated acetic acid derivatives?

Q. Basic

Temperature Control : Store at -20°C in amber vials to prevent photodegradation of C–Br bonds .

Stabilizers : Add 0.1% w/v BHT (butylated hydroxytoluene) to inhibit radical-mediated decomposition .

Purity Monitoring : Quarterly HPLC checks (C18 column, acetonitrile/water gradient) detect hydrolyzed byproducts (e.g., free acetic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.